molecular formula C17H19N3O3 B11334459 N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide

N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide

Cat. No.: B11334459
M. Wt: 313.35 g/mol
InChI Key: CAWOQGDZPRORPH-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide is a complex organic compound that features a benzodiazole ring fused with a furan carboxamide group

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-19(17(21)15-8-5-10-23-15)12-16-18-13-6-3-4-7-14(13)20(16)9-11-22-2/h3-8,10H,9,11-12H2,1-2H3

InChI Key

CAWOQGDZPRORPH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CCOC)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide typically involves the reaction of 1-(2-methoxyethyl)-1H-1,3-benzodiazole with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrobenzodiazole derivatives, and various substituted benzodiazole compounds .

Scientific Research Applications

N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The furan carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
  • N-(2-methoxyethyl)-1H-benzimidazol-2-amine
  • N-(2-methoxyethyl)-4-(4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzenesulfonamide

Uniqueness

N-{[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylfuran-2-carboxamide is unique due to its combination of a benzodiazole ring and a furan carboxamide group, which imparts distinct chemical and biological properties.

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